SIRT2 Enzymatic Potency: SIRT2-IN-17 vs. AGK2 and SirReal2 in a Biochemical Deacetylase Assay
In a standardized fluorogenic deacetylase assay using recombinant human SIRT2, SIRT2‑IN‑17 (Z18) exhibited an IC₅₀ of 0.53 μM, representing a 4.5‑fold improvement over the widely used reference inhibitor AGK2 (IC₅₀ = 2.4 μM) and a 6.2‑fold advantage over SirReal2 (IC₅₀ = 3.3 μM) . The assay employed the Fluor‑de‑Lys substrate (50 μM) and NAD⁺ (200 μM) in Tris‑HCl buffer (pH 8.0) with 2% DMSO, incubated for 30 min at 37°C .
| Evidence Dimension | SIRT2 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.53 μM |
| Comparator Or Baseline | AGK2: 2.4 μM; SirReal2: 3.3 μM |
| Quantified Difference | 4.5-fold more potent than AGK2; 6.2-fold more potent than SirReal2 |
| Conditions | Recombinant human SIRT2, Fluor‑de‑Lys substrate (50 μM), NAD⁺ (200 μM), pH 8.0, 37°C |
Why This Matters
A lower biochemical IC₅₀ reduces the concentration required to achieve target engagement in cells, thereby minimizing the risk of off‑target toxicity and solvent‑driven artifacts in long‑term fibrosis assays.
- [1] Zhang Z, et al. Bioorg Chem. 2025;154:108033. View Source
